

Pharmacological profile and properties of Ancriviroc

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Compound of Interest

Compound Name: Ancriviroc

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Ancriviroc: A Comprehensive Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ancriviroc, also known as SCH-351125, is a small molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2] As a key co-receptor for the entry of R5-tropic Human Immunodeficiency Virus-1 (HIV-1) into host cells, CCR5 represents a critical target for antiretroviral therapy.[1] **Ancriviroc** demonstrates potent and broad anti-HIV-1 activity in vitro and is orally bioavailable, positioning it as a significant compound in the research and development of novel HIV-1 entry inhibitors.[1][3] This technical guide provides an in-depth overview of the pharmacological profile and properties of **Ancriviroc**, including its mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental methodologies used for its characterization.

Physicochemical Properties

Ancriviroc is an oxime-piperidine compound with a molecular weight of 557.5 g/mol.[1][4] The tartrate salt form of **Ancriviroc** is a white, amorphous solid with a solubility of greater than 200 mg/ml.[1]

Property	Value	Source
Molecular Formula	C28H37BrN4O3	[4]
Molecular Weight	557.5 g/mol	[1][4]
Monoisotopic Mass	556.20490 Da	[2]
Form	Amorphous tartrate salt	[1]
Color	White	[1]
Solubility	>200 mg/ml	[1]

Pharmacological Profile

Mechanism of Action

Ancriviroc is a specific CCR5 antagonist.[1] It functions by binding to the CCR5 receptor on the surface of host cells, thereby preventing the interaction between the viral envelope glycoprotein gp120 of R5-tropic HIV-1 and the CCR5 co-receptor.[1] This blockade of the gp120-CCR5 interaction is essential for inhibiting the subsequent conformational changes required for viral and cellular membrane fusion, thus effectively preventing viral entry into the host cell.[1] Functional assays have confirmed that **Ancriviroc** is an antagonist, as it does not induce CCR5 signaling itself but inhibits the functional responses, such as calcium mobilization and GTPγS binding, induced by natural CCR5 ligands like RANTES and MIP-1β.[1]

Pharmacodynamics

Ancriviroc exhibits potent antiviral activity against a broad range of primary HIV-1 isolates that utilize the CCR5 co-receptor. In vitro studies using peripheral blood mononuclear cell (PBMC) cultures demonstrated that **Ancriviroc** inhibited the replication of 21 genetically diverse, primary R5 HIV-1 isolates with geometric mean 50% inhibitory concentrations (IC50) ranging from 0.40 to 8.9 nM and 90% inhibitory concentrations (IC90) ranging from 3 to 78 nM.[1] In a single-cycle infection assay using U87 astrogloma cells expressing CD4 and CCR5, **Ancriviroc** inhibited the entry of two different R5 HIV-1 envelope-pseudotyped viruses with an average IC50 value of 0.69 nM.[1]

HIV-1 Isolate Panel (n=21)	Geometric Mean IC50 (nM)	Geometric Mean IC90 (nM)
Primary R5 Isolates	0.40 - 8.9	3 - 78

Pseudotyped Virus	Cell Line	Assay Type	Average IC50 (nM)
HIV-1 ADA	U87-CD4-CCR5	Single-cycle infection	0.69
HIV-1 YU-2	U87-CD4-CCR5	Single-cycle infection	0.69

Pharmacokinetics

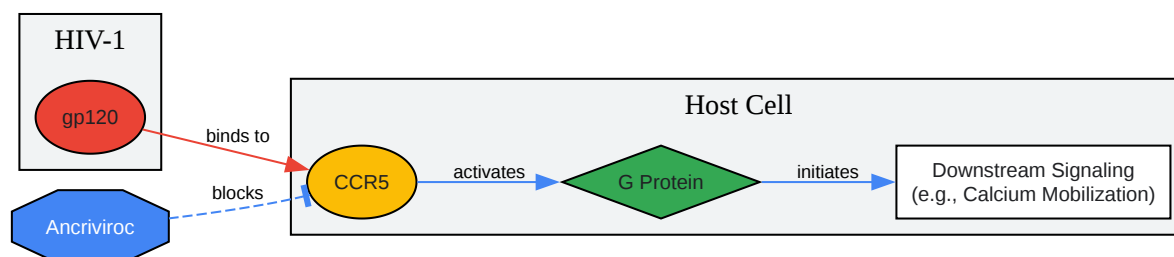
Preclinical pharmacokinetic studies of **Ancriviroc** have been conducted in rats and cynomolgus monkeys, demonstrating good oral bioavailability and a favorable pharmacokinetic profile.[1]

Species	Dose (mg/kg)	Route	Bioavailability (%)	Cmax (µM)	Tmax (h)	Half-life (t1/2) (h)	Clearance (CL) (ml/min/kg)	Volume of Distribution (Vdss) (L/kg)	Oral AUC(0-24h) (h·µM)
Rat	10	IV	-	-	-	5.4	12.8	5.09	-
10	PO	63	2.5	0.5	-	-	-	15	-
Monkey	2	IV	-	-	-	6.0	4.28	1.89	-
2	PO	52	0.76	2.0	-	-	-	6.9	-

Metabolic studies have indicated that **Ancriviroc** does not cause significant inhibition or induction of the major P450-metabolizing enzymes.[1]

Signaling Pathways

Ancriviroc, as a CCR5 antagonist, directly interferes with the signaling cascade initiated by the binding of natural chemokines to the CCR5 receptor. This G protein-coupled receptor (GPCR) transduces signals through intracellular G proteins, leading to downstream cellular responses. By blocking the receptor, **Ancriviroc** prevents these signaling events.



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Caption: Mechanism of **Ancriviroc** action on HIV-1 entry.

Experimental Protocols

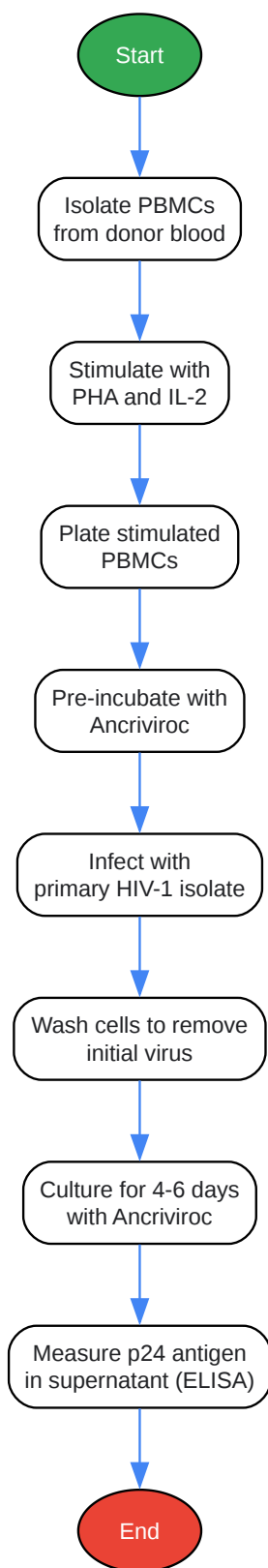
HIV-1 Replication Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This assay is used to determine the antiviral activity of a compound against primary HIV-1 isolates in a relevant cell type.

- **Cell Preparation:** PBMCs are purified from healthy human donors using Ficoll gradient centrifugation. The cells are then stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) for 3 days to activate the T cells, making them susceptible to HIV-1 infection.^[1]
- **Infection and Treatment:** The activated PBMCs are seeded in 96-well plates and pre-incubated with various concentrations of **Ancriviroc** for 1 hour at 37°C. Subsequently, the cells are infected with a standardized amount of a primary HIV-1 isolate.^[1]
- **Culture and Analysis:** After a few hours of infection, the cells are washed to remove the initial virus inoculum and then cultured in the presence of the corresponding concentration of **Ancriviroc** for 4-6 days. The extent of viral replication is determined by measuring the

amount of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).[1]

- Data Analysis: The IC50 and IC90 values, representing the concentrations of **Ancriviroc** that inhibit viral replication by 50% and 90% respectively, are calculated from the dose-response curves.[1]



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